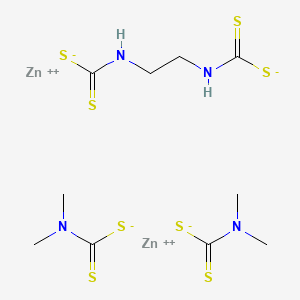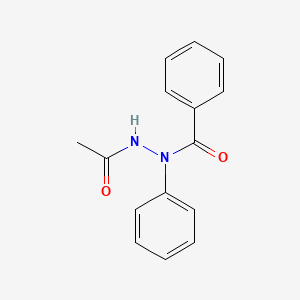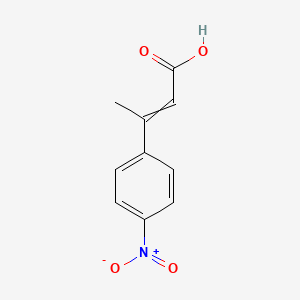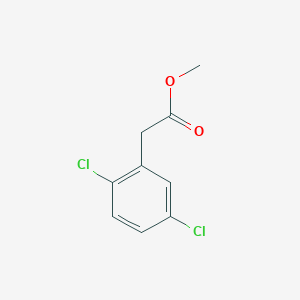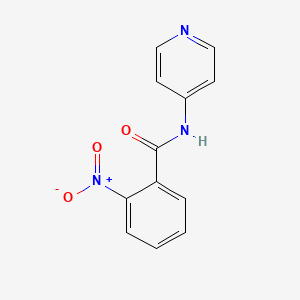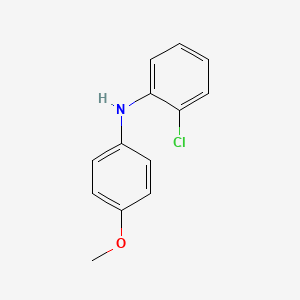![molecular formula C38H22N2O4 B8270235 7,18-dibenzyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5(25),10,12,14,16(24),21-nonaene-6,8,17,19-tetrone CAS No. 52000-81-4](/img/structure/B8270235.png)
7,18-dibenzyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5(25),10,12,14,16(24),21-nonaene-6,8,17,19-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,9-Dibenzyl-anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10-tetrone is a complex organic compound belonging to the class of perylenebis(dicarboximide) derivatives. These compounds are known for their excellent electron-transporting properties and are widely used in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dibenzyl-anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10-tetrone typically involves the condensation of perylene-3,4,9,10-tetracarboxylic dianhydride with benzylamine under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the diisoquinoline structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions precisely .
Analyse Des Réactions Chimiques
Types of Reactions
2,9-Dibenzyl-anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
2,9-Dibenzyl-anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10-tetrone has several scientific research applications:
Organic Electronics: Used as an electron-transporting material in OFETs and OPVs due to its high electron mobility.
Photovoltaics: Acts as an electron acceptor in organic solar cells, improving the efficiency of light-to-electricity conversion.
Sensors: Utilized in the development of chemical sensors due to its sensitivity to various analytes.
Biomedical Research:
Mécanisme D'action
The mechanism of action of 2,9-Dibenzyl-anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10-tetrone involves its ability to transport electrons efficiently. The compound’s electron-transporting properties are attributed to its conjugated π-electron system, which allows for the delocalization of electrons across the molecule. This delocalization facilitates the movement of electrons through the material, making it an excellent candidate for use in electronic devices .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,9-Bis[(4-methoxyphenyl)methyl]anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10-tetrone
- 2,9-Diheptylanthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10-tetrone
- 2,9-Dipropylanthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10-tetrone
Uniqueness
2,9-Dibenzyl-anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10-tetrone is unique due to its specific benzyl substituents, which enhance its electron-transporting properties compared to other similar compounds. The presence of benzyl groups also influences its solubility and interaction with other materials, making it particularly suitable for certain applications in organic electronics and photovoltaics .
Propriétés
Numéro CAS |
52000-81-4 |
|---|---|
Formule moléculaire |
C38H22N2O4 |
Poids moléculaire |
570.6 g/mol |
Nom IUPAC |
7,18-dibenzyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone |
InChI |
InChI=1S/C38H22N2O4/c41-35-27-15-11-23-25-13-17-29-34-30(38(44)40(37(29)43)20-22-9-5-2-6-10-22)18-14-26(32(25)34)24-12-16-28(33(27)31(23)24)36(42)39(35)19-21-7-3-1-4-8-21/h1-18H,19-20H2 |
Clé InChI |
YOJIBFGEZMEOMM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)CC9=CC=CC=C9)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



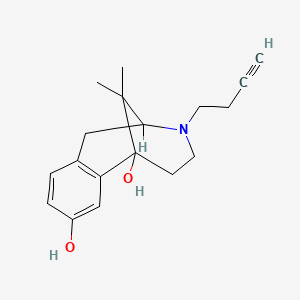
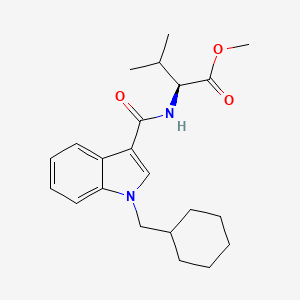
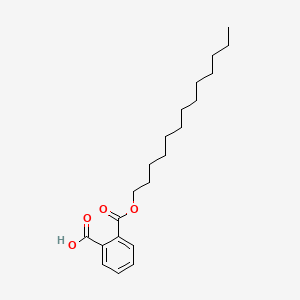
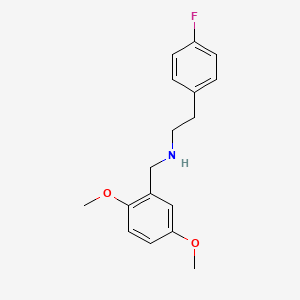

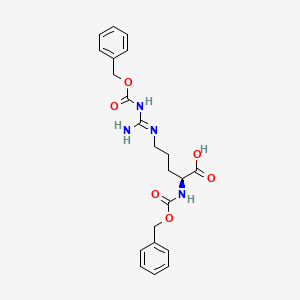
![6-(2-Methoxy-5-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B8270207.png)
